molecular formula C7H7ClN4O3 B12911432 N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine CAS No. 87976-98-5

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine

Cat. No.: B12911432
CAS No.: 87976-98-5
M. Wt: 230.61 g/mol
InChI Key: ROKGVHIZOVNAID-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This compound features a 6-chloropyridazine scaffold, a privileged structure in drug discovery known for its relevance in targeting neurotransmitter receptors . The molecule is synthetically accessed by linking this heterocycle to a glycine moiety via a carbamoyl bridge, a structural motif observed in other biologically active compounds such as purinylhydantoins . Researchers can utilize this compound as a key synthetic intermediate for the development of novel pharmacologically active molecules. Its structure suggests potential for incorporation into larger, more complex structures for probing biological systems. The chloropyridazine group offers a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions, while the hydantoic acid-like (N-carbamoylglycine) component can contribute to hydrogen bonding interactions with biological targets . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

87976-98-5

Molecular Formula

C7H7ClN4O3

Molecular Weight

230.61 g/mol

IUPAC Name

2-[(6-chloropyridazin-3-yl)carbamoylamino]acetic acid

InChI

InChI=1S/C7H7ClN4O3/c8-4-1-2-5(12-11-4)10-7(15)9-3-6(13)14/h1-2H,3H2,(H,13,14)(H2,9,10,12,15)

InChI Key

ROKGVHIZOVNAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NC(=O)NCC(=O)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with amino acid scaffolds, including derivatives like N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine, exhibit significant antimicrobial properties. Studies have shown that modifications in the amino acid structure can lead to enhanced antibacterial, antifungal, and antiprotozoal activities. For example, amino acid-based antimicrobial agents have been synthesized to target specific bacterial strains, demonstrating efficacy against resistant pathogens .

Prodrug Formulation

The incorporation of amino acids in drug design often aims to improve bioavailability and solubility. This compound can potentially be utilized as a prodrug, where its structure allows for enzymatic conversion into an active drug form upon administration. This strategy enhances the absorption and therapeutic effectiveness of the parent drug, particularly in challenging delivery systems such as ocular formulations .

Neurological Disorders

Emerging studies suggest that compounds similar to this compound may play a role in treating neurological disorders. The modulation of neurotransmitter systems through glycine derivatives is being investigated for their neuroprotective effects and potential in managing conditions such as schizophrenia and Alzheimer’s disease.

Cancer Therapeutics

The unique structural features of this compound position it as a candidate for cancer therapy. Research has focused on its ability to inhibit specific pathways involved in tumor growth and metastasis. Preliminary findings indicate that derivatives may enhance the efficacy of existing chemotherapeutic agents by targeting cancer cell metabolism .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various amino acid derivatives against common bacterial strains. This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Prodrug Development

In another investigation, researchers synthesized prodrugs based on this compound to assess their pharmacokinetic profiles. The results showed improved intestinal absorption and bioavailability compared to traditional formulations, suggesting a promising approach for enhancing drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes or receptors, modulating their activity. The ureido group may form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-[(6-Chloro-3-hydroxy-2-quinolinyl)carbonyl]glycine

Key Structural Differences :

  • Core Heterocycle: The quinoline system (fused benzene-pyridine) in this compound contrasts with the pyridazine core of the target molecule.
  • Substituents: A hydroxyl group at position 3 on the quinoline enhances hydrophilicity compared to the chlorine on pyridazine, which is more electronegative but less polar.

Functional Implications :

  • Quinoline derivatives are often associated with antimalarial or kinase-inhibiting activities due to their planar aromatic systems. The hydroxyl group may improve solubility but reduce membrane permeability .

6-Chloro-2-iodo-3-methylpyridine (from Catalog of Pyridine Compounds)

Key Structural Differences :

  • Heterocycle : Pyridine (one nitrogen) vs. pyridazine (two nitrogens).
  • Substituents : Iodo and methyl groups at positions 2 and 3, respectively, introduce steric bulk absent in the target compound.

Functional Implications :

  • The iodine atom may enable radio-labeling or cross-coupling reactions, while the methyl group increases lipophilicity.
  • The carbamoyl glycine in the target compound provides a polar side chain, likely enhancing water solubility compared to the halogenated pyridine derivative .

Ibuprofen-Glycine Derivatives (e.g., ((4-(2-(4-Isobutylphenyl)propanamido)phenyl)carbamoyl)glycine)

Key Structural Differences :

  • Core Structure : A phenyl ring substituted with an ibuprofen-like chain vs. a pyridazine ring.
  • Functional Groups : Both share a carbamoyl glycine moiety, but the target compound lacks the anti-inflammatory isobutylphenyl group.

Functional Implications :

  • Ibuprofen derivatives are designed for cyclooxygenase (COX) inhibition, leveraging the phenyl group for hydrophobic interactions.
  • The pyridazine core in the target compound might shift activity toward different targets, such as bacterial enzymes or plant growth regulators, due to its unique electronic profile .

Leflunomide Metabolite (A77 1726)

Key Structural Differences :

  • Core Structure: A malononitrile-substituted isoxazole vs. pyridazine.
  • Functional Groups : Both compounds feature carbamoyl-like groups, but A77 1726 inhibits dihydroorotate dehydrogenase (DHODH) in pyrimidine synthesis.

Functional Implications :

  • The target compound’s pyridazine ring could mimic similar enzyme interactions but with distinct selectivity due to its dual nitrogen atoms .

Research Implications and Gaps

  • Comparative solubility studies are needed to evaluate the carbamoyl glycine group’s impact on bioavailability relative to hydroxyl or halogen substituents .

Biological Activity

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a chlorinated pyridazine ring attached to a glycine moiety via a carbamoyl linkage. This structural configuration is essential for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered cellular signaling pathways.
  • Modulation of Protein Interactions : By binding to target proteins, it can influence their activity and stability, impacting various physiological processes.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes the key biological activities reported for this compound:

Activity Mechanism Reference
Enzyme InhibitionCompetitive inhibition
Protein Interaction ModulationAllosteric regulation
Antioxidant ActivityFree radical scavenging
Anti-inflammatory EffectsCytokine modulation

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggested that this compound could reduce neuronal cell death induced by oxidative stress and inflammation, potentially through its antioxidant activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound demonstrates moderate absorption when administered orally.
  • Distribution : It has a favorable distribution profile, penetrating various tissues effectively.
  • Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : The compound is primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine, and which reagents are critical for ensuring high yield?

  • Methodological Answer : A common approach involves carbamoylation of glycine using 6-chloropyridazin-3-yl isocyanate or reactive intermediates like sulfonyl chlorides. For example, in analogous syntheses (e.g., N-(glycine)-para styrene sulfonamide), glycine reacts with activated electrophiles (e.g., sulfonyl chloride) in chloroform under basic conditions (slow addition of 1M NaOH) to form the carbamoyl bond . Critical reagents include anhydrous solvents (e.g., CHCl₃) to prevent hydrolysis and controlled pH adjustment to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential. For MS, derivatization with urea-linked fluorescent dyes (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) enhances sensitivity in detecting impurities . ¹H NMR in D₂O or DMSO-d₆ can confirm the absence of unreacted glycine and the integrity of the pyridazine ring. Comparative spectral databases (e.g., mzCloud) provide reference fragmentation patterns for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Structural analogs (e.g., N-formylglycine) require PPE (nitrile gloves, lab coats) and handling in fume hoods due to potential respiratory irritation . Chlorinated pyridazine derivatives may release toxic fumes upon decomposition; storage should be in airtight containers under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How does the electronic effect of the 6-chloro substituent on the pyridazine ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the carbamoyl carbon, facilitating nucleophilic attack. Computational studies (e.g., DFT calculations) can map charge distribution, while kinetic assays with varying nucleophiles (e.g., amines, thiols) quantify reactivity. Analogous studies on N-(4-chlorophenyl)-glycine show increased reaction rates compared to non-halogenated derivatives .

Q. What strategies can resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or solvate formation. Use dynamic NMR (variable-temperature or COSY) to identify tautomeric equilibria. For MS, employ collision-induced dissociation (CID) to differentiate isobaric impurities. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. In designing experiments to study biological activity, what in vitro models are suitable for initial screening of this compound?

  • Methodological Answer : Anti-infective activity can be screened using bacterial growth inhibition assays (e.g., MIC determination against E. coli or S. aureus). For enzyme interactions, glycine amidinotransferase inhibition assays (via UV-Vis monitoring of cofactor depletion) are relevant, as seen in creatine biosynthesis studies . Cell viability assays (e.g., MTT) assess cytotoxicity prior to in vivo testing .

Q. What are the common sources of experimental variability in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : Variability arises from:

  • Moisture sensitivity : Use anhydrous solvents and Schlenk-line techniques.
  • pH fluctuations : Automate NaOH addition via syringe pumps for precise control .
  • Impurity carryover : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

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